molecular formula C8H14O3 B6326660 n-Butyl-2-oxo-butanoate CAS No. 16942-56-6

n-Butyl-2-oxo-butanoate

Cat. No. B6326660
CAS RN: 16942-56-6
M. Wt: 158.19 g/mol
InChI Key: ODHZQMBYSQUZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-2-oxo-butanoate, also known as n-butyl butyrate, is an ester of butyric acid, and is an important intermediate in the synthesis of various organic compounds. It is a colorless, oily liquid with a sweet, fruity odor, and is widely used in food and pharmaceutical formulations. This compound is also used in the production of various polymers, and as a solvent in coatings, adhesives, and lubricants.

Scientific Research Applications

N-Butyl-2-oxo-butanoate has been widely studied for its potential applications in scientific research. It has been used as an inhibitor of fatty acid oxidation in the study of mitochondrial respiration, as well as in the study of the effects of butyrate on the expression of genes involved in cell signaling and metabolism. This compound has also been used as a substrate in the study of the metabolism of fatty acids, and to study the effects of butyrate on the expression of genes involved in cell signaling and metabolism.

Mechanism of Action

N-Butyl-2-oxo-butanoate is believed to act as an inhibitor of fatty acid oxidation by blocking the action of carnitine palmitoyltransferase, an enzyme involved in the transport of fatty acids into the mitochondria. It is also believed to act as an agonist of G-protein-coupled receptors, which may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the oxidation of fatty acids, and to modulate the expression of genes involved in cell signaling and metabolism. It has also been shown to have anti-inflammatory and anti-bacterial properties, and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

N-Butyl-2-oxo-butanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available in a variety of forms. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and is not stable in the presence of strong acids or bases.

Future Directions

The potential applications of n-Butyl-2-oxo-butanoate are numerous, and there are numerous areas in which further research is needed. These include further studies into its biochemical and physiological effects, as well as its potential applications in the development of new pharmaceuticals and other compounds. Additionally, further research is needed into the mechanism of action of this compound, as well as its potential use as a substrate in the study of the metabolism of fatty acids.

Synthesis Methods

N-Butyl-2-oxo-butanoate can be synthesized via esterification of butyric acid with an alcohol, such as n-butanol, in the presence of an acid catalyst. The reaction is typically carried out at temperatures between 50 and 80°C, and the desired product is obtained in high yields.

properties

IUPAC Name

butyl 2-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHZQMBYSQUZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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